![molecular formula C24H29N3O6S B612270 N-Methyl-4-[4-[[3'-(hydroxycarbamoyl)spiro[piperidine-4,1'-cyclopentane]-3'-yl]sulfonyl]phenoxy]benzamide CAS No. 1542205-83-3](/img/structure/B612270.png)
N-Methyl-4-[4-[[3'-(hydroxycarbamoyl)spiro[piperidine-4,1'-cyclopentane]-3'-yl]sulfonyl]phenoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CM-352 is a potent MMP inhibitor, which inhibited fibrinolysis in human whole blood functional assays and was more effective than the current standard of care, tranexamic acid, in the tail-bleeding model using a 30,000 times lower dose. Moreover, CM-352 reduced blood loss during liver hepatectomy. CM352 displayed optimal pharmacokinetic and safety profiles with no evidence of thrombosis or coagulation impairment. This novel mechanism of action, targeting MMP, defines a new class of antihemorrhagic agents without interfering with normal hemostatic function. Furthermore, CM-352 represents a pre-clinical candidate for the acute treatment of bleeding.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization : A study by (Takai et al., 1988) describes the synthesis of related piperidine derivatives and their potential pharmacological applications. The paper emphasizes the importance of these compounds in screening tests for antihypertensive activity.
δ-Opioid Agonists : Research by (Nozaki et al., 2012) discusses novel δ-opioid agonists that show potential for chronic pain treatment. This study highlights the importance of these compounds in analgesia and their mechanisms of action in various pain models.
Antibacterial Activity : A study by (Khatiwora et al., 2013) explores the antibacterial activities of benzamides and their metal complexes. This research provides insights into the potential use of such compounds in combating bacterial infections.
CCR5 Receptor Antagonists for HIV-1 : (Finke et al., 2001) focuses on the development of CCR5 antagonists as agents against HIV-1, demonstrating the therapeutic potential of these compounds in infectious diseases.
Antibacterial Agents : The work by (Vinaya et al., 2008) synthesizes novel sulfonamides and carboxamides, assessing their efficacy as antibacterial agents. This study provides valuable information on structure-activity relationships for therapeutic efficacy.
CNS Agents : A paper by (Martin et al., 1981) discusses the synthesis and evaluation of piperidine derivatives as central nervous system agents, highlighting their potential in treating CNS disorders.
Antihypertensive Activity : Research by (Clark et al., 1983) and (Takai et al., 1985) investigates spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones for their antihypertensive properties, contributing to cardiovascular drug research.
Anti-Acetylcholinesterase Activity : The study by (Sugimoto et al., 1990) synthesizes piperidine derivatives for their anti-acetylcholinesterase activity, indicating their potential use in treating neurodegenerative diseases.
Antimycobacterial Activity : (Kumar et al., 2008) describes the synthesis of spiro-piperidin-4-ones and their effectiveness against Mycobacterium tuberculosis, providing insights into potential treatments for tuberculosis.
Novel Fluorescent Scaffolds : A study by (Buinauskaitė et al., 2012) explores the synthesis of novel fluorescent scaffolds with a benzo[e]indoline moiety, indicating their potential applications in materials science.
Eigenschaften
CAS-Nummer |
1542205-83-3 |
|---|---|
Molekularformel |
C24H29N3O6S |
Molekulargewicht |
487.57 |
IUPAC-Name |
N-hydroxy-3-[4-[4-(methylcarbamoyl)phenoxy]phenyl]sulfonyl-8-azaspiro[4.5]decane-3-carboxamide |
InChI |
InChI=1S/C24H29N3O6S/c1-25-21(28)17-2-4-18(5-3-17)33-19-6-8-20(9-7-19)34(31,32)24(22(29)27-30)11-10-23(16-24)12-14-26-15-13-23/h2-9,26,30H,10-16H2,1H3,(H,25,28)(H,27,29) |
InChI-Schlüssel |
ZUZGJCNWNOCKEB-XMMPIXPASA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3(CCC4(C3)CCNCC4)C(=O)NO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CM352; CM 352; CM-352. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B612190.png)
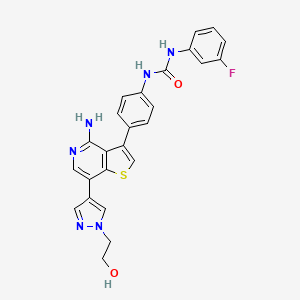
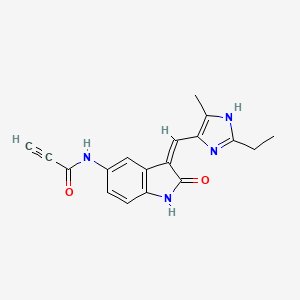
![ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate](/img/structure/B612195.png)
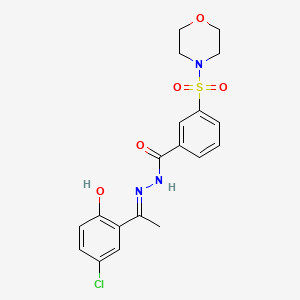

![(R,Z)-5-((2-(3-aminopiperidin-1-yl)-[1,1'-biphenyl]-3-yl)methylene)thiazolidine-2,4-dione](/img/structure/B612199.png)
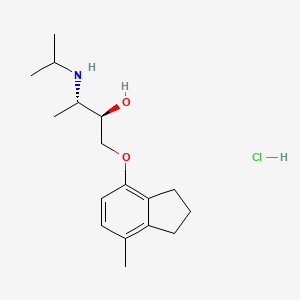
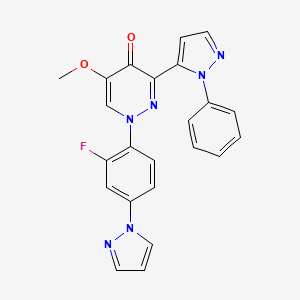
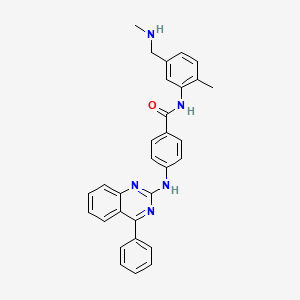
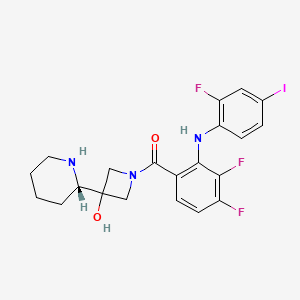
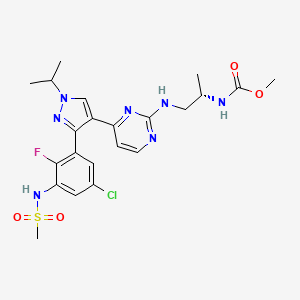
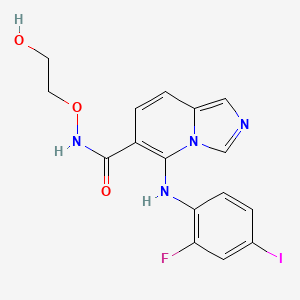
![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B612211.png)